2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE
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Overview
Description
2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring substituted with two methyl groups and a sulfonamide group attached to a piperidine ring via a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 2,5-dimethylbenzenesulfonyl chloride with 3-(piperidin-1-yl)propylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 2,5-dimethylbenzoic acid derivatives.
Reduction: Formation of 2,5-dimethyl-N-[3-(piperidin-1-yl)propyl]benzene-1-amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: It serves as a probe to study the interactions of sulfonamides with biological targets.
Chemical Biology: It is used in the development of chemical tools to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,5-DIMETHYLBENZENESULFONAMIDE: Lacks the piperidine and propyl groups, making it less versatile in biological applications.
N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENESULFONAMIDE: Lacks the methyl groups on the benzene ring, which can affect its reactivity and binding properties.
Uniqueness
2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE is unique due to the presence of both the piperidine ring and the methyl-substituted benzene ring. This combination enhances its biological activity and makes it a valuable compound for medicinal chemistry and biological studies .
Properties
IUPAC Name |
2,5-dimethyl-N-(3-piperidin-1-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-14-7-8-15(2)16(13-14)21(19,20)17-9-6-12-18-10-4-3-5-11-18/h7-8,13,17H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXKROFEPLICIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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